molecular formula C18H17N3O3S B150236 Didehydro rosiglitazone, (5Z)- CAS No. 160596-25-8

Didehydro rosiglitazone, (5Z)-

Cat. No. B150236
M. Wt: 355.4 g/mol
InChI Key: HCDYSWMAMRPMST-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didehydro rosiglitazone, (5Z)- is a chemical compound with the molecular formula C18H17N3O3S . It is related to rosiglitazone, a drug used in the treatment of type 2 diabetes .


Synthesis Analysis

Rosiglitazone, a related compound, has been synthesized from commercially available materials via a five-step linear synthetic route with an improved overall yield of 40% . The starting materials are commercially available, including 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde, and 1,3-thiazolidine-2,4-dione .


Molecular Structure Analysis

The molecular structure of Didehydro rosiglitazone, (5Z)- is represented by the formula C18H17N3O3S . The average mass is 355.411 Da and the monoisotopic mass is 355.099060 Da .

Scientific Research Applications

Role in Type 2 Diabetes Management

Didehydro Rosiglitazone, like Rosiglitazone, is classified under thiazolidinediones, known for their antihyperglycemic properties. These compounds primarily enhance insulin sensitivity in hepatic and peripheral tissues, potentially offering benefits in managing type 2 diabetes mellitus. Rosiglitazone has shown effectiveness in improving glycemic control, indicated by reductions in glycosylated hemoglobin (HbA1c) and fasting plasma glucose levels, through enhancing insulin sensitivity. Furthermore, there's evidence suggesting it may help preserve pancreatic beta-cell function, thereby possibly slowing disease progression (Deeks & Keam, 2007; Wagstaff & Goa, 2002).

Insulin Sensitization and Cardiovascular Considerations

The thiazolidinediones, including Rosiglitazone, act as peroxisome proliferator-activated receptor-gamma (PPAR-gamma) agonists. This mechanism not only contributes to glycemic control improvements but also has implications for insulin sensitivity and endothelial dysfunction. There is a nuanced discussion regarding the cardiovascular risks and benefits associated with thiazolidinediones, underscoring the need for further long-term studies to elucidate these aspects fully (Vasudevan & Balasubramanyam, 2004; Devchand, 2008).

Molecular Insights and Development of Selective Modulators

Research into selective PPARγ modulators (SPPARγMs) highlights an ongoing effort to harness thiazolidinediones' beneficial effects, like those of Didehydro Rosiglitazone, while minimizing adverse effects. These novel compounds aim to offer effective insulin sensitization with a superior safety profile, potentially marking the next generation of antidiabetic therapies (Doshi et al., 2010).

Impact Beyond Diabetes

Thiazolidinediones are being explored for their broader therapeutic potential, including anti-inflammatory and immunomodulatory properties, which could have implications for treating inflammatory lung diseases and possibly other conditions beyond diabetes (Belvisi & Mitchell, 2009).

Safety And Hazards

Rosiglitazone, a related compound, has been associated with an increased risk of myocardial infarction and death from cardiovascular causes . It was also associated with an increased risk of heart failure . The FDA added a black box warning about myocardial ischemia to the drug’s label .

properties

IUPAC Name

(5Z)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,12H,10-11H2,1H3,(H,20,22,23)/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDYSWMAMRPMST-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101128074
Record name (5Z)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didehydro rosiglitazone, (5Z)-

CAS RN

160596-25-8, 122320-74-5
Record name (5Z)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160596-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didehydro rosiglitazone, (5Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160596258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methylene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIDEHYDRO ROSIGLITAZONE, (5Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JSD8Q9B3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.